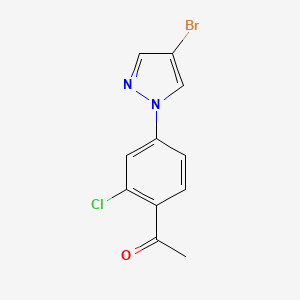![molecular formula C10H19Cl2N3O2 B13481980 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a diazepane ring and a chloroacetyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride typically involves the reaction of 2-chloroacetyl chloride with a diazepane derivative. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like acetic acid . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides .
科学的研究の応用
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block sodium channels, similar to the mechanism of action of local anesthetics like lidocaine .
類似化合物との比較
Similar Compounds
特性
分子式 |
C10H19Cl2N3O2 |
|---|---|
分子量 |
284.18 g/mol |
IUPAC名 |
2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C10H18ClN3O2.ClH/c1-12-9(15)8-13-3-2-4-14(6-5-13)10(16)7-11;/h2-8H2,1H3,(H,12,15);1H |
InChIキー |
ZUKKMJHXNWNHLZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CN1CCCN(CC1)C(=O)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


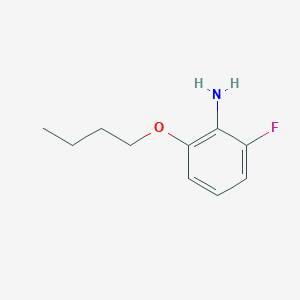
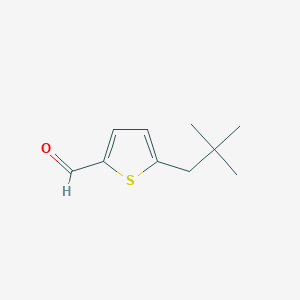
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
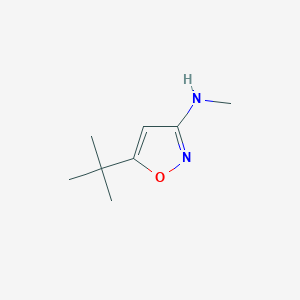
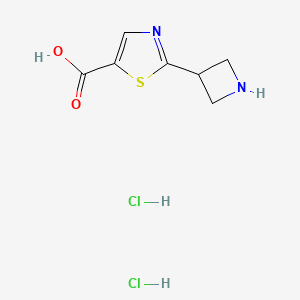
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
![O-[(3-bromophenyl)methyl]hydroxylamine](/img/structure/B13481936.png)
![2-[1-(1H-1,2,4-triazol-1-yl)cyclobutyl]acetic acid hydrochloride](/img/structure/B13481946.png)
![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
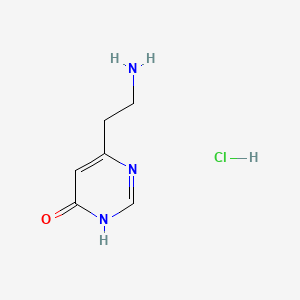
![ethyl 5-[(methylamino)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13481974.png)
